molecular formula C8H16Cl2N2S B1372213 (2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride CAS No. 1185029-09-7

(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride

Cat. No.: B1372213
CAS No.: 1185029-09-7
M. Wt: 243.2 g/mol
InChI Key: INKHXSIRUDYVJK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of (2-Isopropyl-4-methyl-1,3-thiazol-5-yl)-methylamine dihydrochloride

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both sulfur and nitrogen atoms. The compound is officially designated with the Chemical Abstracts Service registry number 1185029-09-7, providing a unique identifier for chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry name for this compound is (4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanaminedihydrochloride, which precisely describes the substitution pattern on the thiazole ring system.

The molecular formula for this compound is documented as Carbon8 Hydrogen14 Nitrogen2 Sulfur with two hydrochloride counterions, represented as C8H14N2S·2HCl. Alternative representations include C₈H₁₆Cl₂N₂S when written as a single molecular entity. The compound exhibits multiple synonymous names in chemical literature, including (2-Isopropyl-4-methyl-1,3-thiazol-5-yl)methanamine dihydrochloride and various shortened forms that maintain the essential structural information.

The canonical Simplified Molecular Input Line Entry System representation for this compound is CC1=C(SC(=N1)C(C)C)CN.Cl.Cl, which encodes the complete molecular structure including the salt formation. The International Chemical Identifier string provides additional structural encoding as InChI=1S/C8H14N2S.2ClH/c1-5(2)8-10-6(3)7(4-9)11-8/h5H,4,9H2,1-3H32*1H. These standardized representations ensure consistent identification across different chemical databases and software systems.

Properties

IUPAC Name

(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.2ClH/c1-5(2)8-10-6(3)7(4-9)11-8;;/h5H,4,9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKHXSIRUDYVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Notes:

  • Step 1: Isobutyric acid is converted to isobutyryl chloride using thionyl chloride in an organic solvent (e.g., dichloromethane). The reaction is temperature-controlled to minimize side reactions.

  • Step 2: The acyl chloride intermediate reacts with ammoniacal liquor and ammonium sulfide to form the thioamide intermediate. Temperature and molar ratios are critical for yield.

  • Step 3: Cyclization occurs via reaction with 1,2-dihydroxyacetone and sulfuric acid in acetone solvent, forming the chloromethyl thiazole ring system.

  • Step 4: Nucleophilic substitution with methylamine introduces the methylaminomethyl group onto the thiazole ring.

  • Step 5: The free base is converted into the dihydrochloride salt by treatment with concentrated hydrochloric acid in isopropanol, followed by crystallization.

Reaction Parameter Optimization

The patent highlights the importance of molar ratios, temperature control, and solvent choice in maximizing yield and purity:

Parameter Optimal Range Impact on Yield/Purity
Isobutyric acid : Thionyl chloride 1 : 1-2 (volume ratio) Ensures complete conversion to acyl chloride
Organic solvent (Step 1) Dichloromethane, chloroform, DMF, ether, THF Solvent polarity affects reaction rate and purity
Intermediate II : Ammoniacal liquor 1 : 5-10 (molar ratio) Excess ammonia favors thioamide formation
Intermediate II : Ammonium sulfide 1 : 1-2 Controls sulfur incorporation efficiency
Intermediate III : Acetone 1 : 2-10 (volume ratio) Solvent volume affects cyclization rate
Intermediate III : Sulfuric acid 1 : 1-1.5 (molar ratio) Acid concentration critical for ring closure
Intermediate IV : Methylamine solution 1 : 3-10 (volume ratio), 40% concentration Ensures complete substitution
Intermediate V : Isopropanol : HCl 1 : 5-10 : 2-5 (volume ratio) Controls salt formation and crystallization

Alternative Preparation Method (Based on CN104557763A Patent)

An alternative synthetic route involves:

  • Starting from 2,2-dimethyl-4-methylene-1,3-dioxane as the initial material.

  • Addition reaction with a halogenating agent to form an intermediate.

  • Condensation with 2-methylpropanethioamide to yield 2-isopropyl-4-hydroxymethylthiazole.

  • Chlorination to form 2-isopropyl-4-chloromethylthiazole.

  • Final substitution with methylamine to obtain the target compound.

This method avoids highly toxic reagents, operates under mild conditions, and is suitable for scale-up.

Comparative Analysis of Methods

Feature Method from CN107445916A Method from CN104557763A
Starting Materials Isobutyric acid, thionyl chloride 2,2-dimethyl-4-methylene-1,3-dioxane
Key Intermediates Isobutyryl chloride, thioamide, chloromethyl thiazole Halogenated dioxane intermediate, hydroxymethylthiazole
Reaction Conditions Moderate temperatures (0-80°C), organic solvents Mild temperatures (~20-35°C), acetone solvent
Use of Toxic Reagents Thionyl chloride (toxic) Avoids high-toxicity chemicals
Industrial Viability High yield, scalable Novel route, mild and safe
Purity Achieved >99% final product Not explicitly stated, but implied high

Summary of Research Findings

  • The stepwise chlorination and substitution approach provides high purity and yield, suitable for industrial production.

  • Control of reaction parameters such as temperature, molar ratios, and solvent choice is essential for optimizing the process.

  • Alternative synthetic routes reduce environmental and safety hazards by avoiding toxic reagents.

  • The dihydrochloride salt formation step is critical for isolating the final compound in pure crystalline form.

  • The methods have been validated by patent filings and demonstrate reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The methylamine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to engage in specific interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Thiazole-Based Analogues

(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride Structure: Differs by lacking the isopropyl group at position 2; instead, positions 2 and 4 are both methyl-substituted. Properties: Reduced steric bulk compared to the isopropyl variant may improve solubility but decrease lipophilicity. Classified as an irritant (Hazard Class IRRITANT) . Applications: Widely available from multiple suppliers (e.g., Santa Cruz Biotechnology, BIOZOL) for research purposes .

(2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride Structure: Positions 2 and 4 are substituted with phenyl groups. Notably expensive (¥56,200/g), suggesting complex synthesis .

[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine Dihydrochloride

  • Structure : Position 2 features a morpholine ring, introducing hydrogen-bonding capability.
  • Applications : Used as a drug impurity reference standard; morpholine substitution may enhance metabolic stability .
b. Non-Thiazole Analogues

(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride Structure: Imidazole core with a cyclopropyl group at position 1. However, the imidazole ring differs electronically from thiazole .

Pharmacological and Functional Comparisons

  • The morpholine-substituted thiazole (CAS: 1790140-73-6) may exhibit improved blood-brain barrier penetration due to its polar functional group .
  • Solubility and Bioavailability :

    • The dihydrochloride salt form in the target compound and its dimethyl analogue enhances aqueous solubility compared to neutral forms. However, the diphenyl variant’s lipophilicity may limit solubility .

Physicochemical Properties

Compound Substituents (Positions 2, 4) Solubility Purity Price (per gram)
Target Compound (CAS: 1119450-67-7) Isopropyl, Methyl High (salt form) 95% Not specified
(2,4-Dimethyl) variant Methyl, Methyl Moderate 95%+ ~$500
(2,4-Diphenyl) variant (CAS: 49256-94) Phenyl, Phenyl Low 95% ¥56,200
Morpholine-substituted (CAS: 1790140-73-6) Morpholine, H High (salt form) Research-grade Not specified

Biological Activity

(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride, with the molecular formula C8H16Cl2N2SC_8H_{16}Cl_2N_2S and CAS number 1185029-09-7, is a compound of interest in various biological research fields. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

The compound is characterized by its thiazole ring structure, which is known to impart various biological activities. The thiazole moiety is often associated with antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to (2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The compound has been evaluated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
HeLa7.01Induction of apoptosis
MCF-78.55Inhibition of cell proliferation
A54914.31Cell cycle arrest

These findings indicate that this compound may serve as a lead compound for developing new anticancer agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of thiazole derivatives. In vitro assays on neuronal cell lines have shown that these compounds can reduce oxidative stress-induced apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Pittsburgh screened a library of thiazole derivatives for antimicrobial activity. Among the tested compounds, this compound exhibited notable activity against Gram-positive bacteria.

Case Study 2: Cancer Cell Line Evaluation

In another research effort published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity, particularly in HeLa and MCF-7 cells, suggesting its potential as an anticancer agent.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for (2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

  • Step 1: Condensation of substituted thiazole precursors (e.g., 2-isopropyl-4-methylthiazole) with methylamine derivatives under acidic conditions.
  • Step 2: Salt formation via HCl treatment to yield the dihydrochloride form, enhancing solubility .
    Optimization Strategies:
  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Purification via recrystallization from ethanol-DMF mixtures improves yield and purity .
  • Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to ensure intermediate stability .

Basic: How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:
Key characterization steps include:

  • Solubility: Assess in aqueous buffers (pH 1–7.4) due to its dihydrochloride salt form, which enhances water solubility compared to free bases .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to determine shelf life. FTIR and NMR confirm structural integrity post-storage .
  • Analytical Techniques:
    • NMR (¹H/¹³C): Assign peaks for thiazole protons (δ 7.2–8.1 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .
    • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 215.14 (calculated) .

Advanced: What mechanisms explain its potential biological activity, and how can researchers validate them?

Methodological Answer:
Thiazole derivatives often target enzymes or receptors. For this compound:

  • Proposed Mechanism: Inhibition of kinase pathways (e.g., CDK1/GSK3β) via competitive binding at ATP pockets, inferred from structural analogs .
  • Validation Strategies:
    • Enzyme Assays: Use recombinant kinases with fluorescence-based ATP consumption assays .
    • Molecular Docking: Compare binding affinities with similar compounds (e.g., 2-(4-Isopropyl-thiazol-2-yl)ethylamine derivatives) using AutoDock Vina .
    • Contradiction Resolution: If activity diverges from analogs (e.g., lower IC₅₀), analyze substituent effects (isopropyl vs. methyl groups) via QSAR modeling .

Advanced: How can researchers address contradictions in reported biological data for thiazole derivatives?

Methodological Answer:
Contradictions often arise from structural variations or assay conditions.

  • Case Example: If one study reports antimicrobial activity while another does not:
    • Compare substituents (e.g., 2-isopropyl vs. 4-methyl) using combinatorial libraries .
    • Standardize assays (e.g., MIC testing in Mueller-Hinton broth at pH 7.2) to minimize variability .
  • Data Cross-Validation: Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Advanced: What experimental designs are recommended for studying its interactions with biological targets?

Methodological Answer:

  • Binding Studies:
    • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips; measure association/dissociation rates at 25°C .
    • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, Kd) in PBS buffer .
  • Cellular Uptake: Use fluorescently labeled analogs (e.g., FITC conjugates) and confocal microscopy .

Methodological: How to design stability studies under varying experimental conditions?

Methodological Answer:

  • Forced Degradation: Expose to UV light (254 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions for 24 hours. Monitor degradation products via LC-MS .
  • Temperature Sensitivity: Store at -20°C, 4°C, and 25°C for 12 weeks; compare HPLC purity profiles .
  • pH-Dependent Solubility: Use potentiometric titration (pH 2–12) to identify precipitation thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride
Reactant of Route 2
(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride

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